Cas no 2002350-63-0 (3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol)

3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol is a heterocyclic compound featuring a fused benzopyran core linked to an azetidine ring bearing a hydroxyl group at the 3-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The azetidine moiety enhances conformational rigidity, while the hydroxyl group provides a handle for further functionalization. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic profiles in potential therapeutic applications. The compound’s synthetic versatility allows for modifications targeting diverse biological pathways, particularly in central nervous system (CNS) and cardiovascular research. Its stability under physiological conditions further supports its utility in preclinical studies.
3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol structure
2002350-63-0 structure
Product Name:3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol
CAS No:2002350-63-0
MF:C12H15NO2
MW:205.253003358841
CID:6445064
PubChem ID:165764063
Update Time:2025-06-11

3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol
    • EN300-1753216
    • 2002350-63-0
    • Inchi: 1S/C12H15NO2/c14-12(7-13-8-12)11-2-1-10-6-15-4-3-9(10)5-11/h1-2,5,13-14H,3-4,6-8H2
    • InChI Key: OPADZTNOYKNETE-UHFFFAOYSA-N
    • SMILES: OC1(C2=CC=C3COCCC3=C2)CNC1

Computed Properties

  • Exact Mass: 205.110278721g/mol
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 41.5Ų

3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol Pricemore >>

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Additional information on 3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol

Introduction to 3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol (CAS No. 2002350-63-0)

3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol, with the CAS number 2002350-63-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom. The presence of the 3,4-dihydro-1H-2-benzopyran moiety further enhances its structural complexity and biological activity.

The synthesis of 3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol has been extensively studied, with various methodologies reported in the literature. One of the most common approaches involves the coupling of an appropriate azetidine derivative with a substituted benzopyran. The reaction conditions and catalysts used can significantly influence the yield and purity of the final product. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes, making this compound more accessible for further research and development.

In terms of its biological activity, 3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol has shown promising results in several preclinical studies. It has been evaluated for its potential as an inhibitor of specific enzymes and receptors, particularly those involved in neurodegenerative diseases and cancer. For instance, studies have demonstrated that this compound can effectively inhibit the activity of certain kinases, which are key players in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Beyond its anticancer properties, 3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol has also been investigated for its neuroprotective effects. Preclinical models have shown that this compound can reduce oxidative stress and inflammation in neuronal cells, which are common hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that it may have therapeutic potential in treating these conditions by protecting neurons from damage and promoting their survival.

The pharmacokinetic properties of 3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol have also been studied to understand its behavior in biological systems. Initial data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well absorbed orally and exhibits good bioavailability, which is crucial for its potential use as an oral medication. Additionally, it shows low toxicity in animal models, further supporting its safety profile.

To further validate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 3-(3,4-dihydro-1H-2-benzopyran-6-yl)azetidin-3-ol in human subjects. These trials are designed to evaluate its effects on various disease conditions and to determine optimal dosing regimens. Preliminary results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses.

In conclusion, 3-(3,4-dihydro-1H-2-benzopyran-6-y l)azetidin - 3 - ol (CAS No . 2002 35 0 - 6 5 - 0) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As more data become available from ongoing clinical trials, it is expected that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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